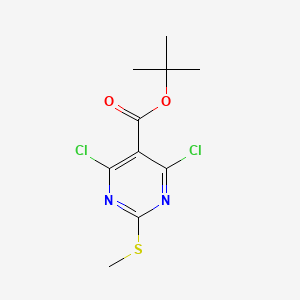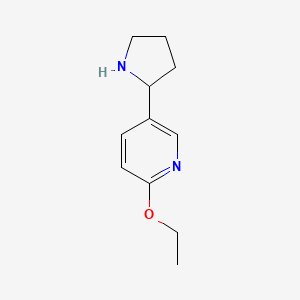![molecular formula C11H21N3O B11808882 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11808882.png)
2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide is a chemical compound with a unique structure that includes a cyclopropyl group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide typically involves the reaction of L-norvaline ((S)-2-aminopentanoic acid) with other reagents under specific conditions. One method involves contacting L-norvaline with a cyclopropylamine derivative in the presence of an inert solvent and a catalyst . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Large-scale production often requires specialized equipment and adherence to stringent regulatory standards to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide
- 3-amino-3-cyclopropyl-N-(cyclopropylmethyl)propanamide
Uniqueness
What sets 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H21N3O |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C11H21N3O/c1-8(12)11(15)14(9-3-4-9)10-5-6-13(2)7-10/h8-10H,3-7,12H2,1-2H3/t8?,10-/m0/s1 |
Clave InChI |
SXNOEKHZFPPOTM-HTLJXXAVSA-N |
SMILES isomérico |
CC(C(=O)N([C@H]1CCN(C1)C)C2CC2)N |
SMILES canónico |
CC(C(=O)N(C1CC1)C2CCN(C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



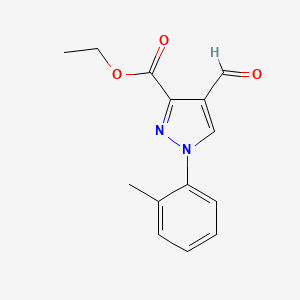
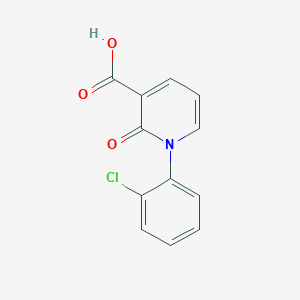

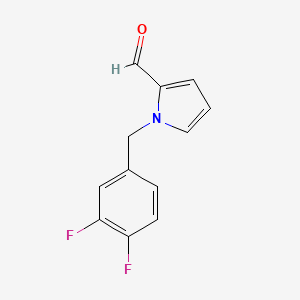


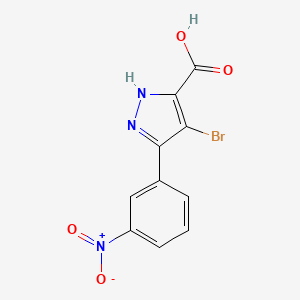
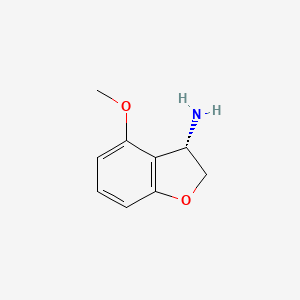
![(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B11808853.png)

![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B11808868.png)
